Cas no 1187170-75-7 (2-(4-Cyanobenzoyl)-4-methylpyridine)
2-(4-Cyanobenzoyl)-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Cyanobenzoyl)-4-methylpyridine
- 4-(4-Methylpicolinoyl)benzonitrile
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- Inchi: 1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3
- InChI Key: NCXOCIFOADELQC-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C=CN=1)C1C=CC(C#N)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 322
- Topological Polar Surface Area: 53.8
2-(4-Cyanobenzoyl)-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202931-1g |
2-(4-Cyanobenzoyl)-4-methylpyridine |
1187170-75-7 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202931-2g |
2-(4-Cyanobenzoyl)-4-methylpyridine |
1187170-75-7 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202931-5g |
2-(4-Cyanobenzoyl)-4-methylpyridine |
1187170-75-7 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780690-1g |
4-(4-Methylpicolinoyl)benzonitrile |
1187170-75-7 | 97% | 1g |
¥12230.00 | 2024-08-09 |
2-(4-Cyanobenzoyl)-4-methylpyridine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 2-(4-Cyanobenzoyl)-4-methylpyridine
Recent Advances in the Study of 2-(4-Cyanobenzoyl)-4-methylpyridine (CAS: 1187170-75-7): A Promising Chemical Entity in Medicinal Chemistry
The compound 2-(4-Cyanobenzoyl)-4-methylpyridine (CAS: 1187170-75-7) has recently garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest findings related to this chemical entity, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmacophores, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most notable advancements in the study of 2-(4-Cyanobenzoyl)-4-methylpyridine is its application in the design of small-molecule inhibitors targeting specific protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with improved pharmacokinetic properties. These findings underscore the compound's versatility as a scaffold for drug development.
In addition to its kinase inhibitory properties, 2-(4-Cyanobenzoyl)-4-methylpyridine has also been investigated for its potential in central nervous system (CNS) drug discovery. A recent preprint on bioRxiv reported that this compound can cross the blood-brain barrier (BBB) with moderate efficiency, making it a candidate for the development of neuroprotective agents. The study employed in vitro and in vivo models to assess the compound's bioavailability and toxicity, revealing promising results that warrant further investigation. This dual applicability in both oncology and neurology highlights the compound's broad therapeutic potential.
The synthetic pathways for 2-(4-Cyanobenzoyl)-4-methylpyridine have also seen recent optimization. A 2022 paper in Organic Process Research & Development detailed a scalable, cost-effective method for its production, addressing previous challenges related to yield and purity. The new protocol employs a one-pot reaction strategy, reducing the number of purification steps and minimizing waste generation. This advancement is particularly significant for industrial-scale applications, where efficiency and environmental considerations are paramount.
Despite these promising developments, challenges remain in the clinical translation of 2-(4-Cyanobenzoyl)-4-methylpyridine-based therapeutics. Issues such as metabolic stability and off-target effects need to be addressed through further preclinical studies. However, the compound's unique chemical properties and demonstrated biological activities position it as a valuable tool in the medicinal chemist's arsenal. Future research directions may include the exploration of its applications in combination therapies and the development of prodrug formulations to enhance its therapeutic index.
In conclusion, 2-(4-Cyanobenzoyl)-4-methylpyridine (CAS: 1187170-75-7) represents a compelling case study in the intersection of chemical synthesis and drug discovery. Its recent applications in kinase inhibition and CNS targeting, coupled with advancements in synthetic methodologies, underscore its relevance in contemporary medicinal chemistry. As research continues to unravel its full potential, this compound is poised to contribute significantly to the development of next-generation therapeutics.
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